2-(4-fluorophenyl)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide
Description
2-(4-Fluorophenyl)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide is a synthetic acetamide derivative featuring a 4-fluorophenyl group and a pyridine-pyrazole hybrid moiety. The fluorophenyl group enhances lipophilicity and metabolic stability, while the pyridine-pyrazole scaffold may contribute to hydrogen bonding and π-π stacking interactions, making it a candidate for targeting kinases or other biological receptors .
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O/c1-23-12-15(11-22-23)17-7-4-14(9-20-17)10-21-18(24)8-13-2-5-16(19)6-3-13/h2-7,9,11-12H,8,10H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEADRQWMBPCQBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Suzuki-Miyaura Coupling
The pyridine-pyrazole fragment is synthesized via Suzuki coupling between 6-bromopyridin-3-yl)methanamine and 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
Procedure :
Methylation of Pyrazole Nitrogen
Methylation is achieved using methyl iodide in the presence of a base:
- Dissolve 4-(pyridin-3-yl)-1H-pyrazole (1 eq) in DMF.
- Add NaH (1.2 eq) at 0°C, followed by CH₃I (1.5 eq).
- Stir at room temperature for 6 h, quench with H₂O, and extract with DCM.
Synthesis of 4-Fluorophenyl Acetic Acid Derivatives
Friedel-Crafts Acylation
4-Fluorophenyl acetic acid is prepared via Friedel-Crafts acylation:
- React acetyl chloride (1.1 eq) with fluorobenzene (1 eq) using AlCl₃ (1.5 eq) as a catalyst in DCM at 0°C.
- Hydrolyze the intermediate ketone with NaOH (2 M) to yield the carboxylic acid.
Amide Bond Formation
EDCI/HOBt-Mediated Coupling
The final acetamide is formed by activating 4-fluorophenyl acetic acid with EDCI and HOBt:
| Reagent | Quantity (eq) | Role |
|---|---|---|
| 4-Fluorophenyl acetic acid | 1.0 | Acyl donor |
| EDCI | 1.5 | Coupling agent |
| HOBt | 1.5 | Activator |
| DIPEA | 2.0 | Base |
Procedure :
- Dissolve 4-fluorophenyl acetic acid (1 eq) in anhydrous DMF.
- Add EDCI (1.5 eq), HOBt (1.5 eq), and DIPEA (2 eq), stir at 0°C for 30 min.
- Add 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanamine (1 eq) and stir at room temperature for 12 h.
- Purify via prep-HPLC (ACN/H₂O + 0.1% TFA).
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
Prep-HPLC achieves >98% purity (Column: C18, 5 μm; Mobile phase: ACN/H₂O gradient).
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Suzuki Coupling | 92 | 97 | High regioselectivity |
| EDCI Coupling | 85 | 98 | Mild conditions |
| Friedel-Crafts | 82 | 95 | Scalability |
Challenges and Optimization Strategies
- Pyrazole Functionalization : Competitive N-alkylation at pyrazole N2 can occur; using bulky bases (e.g., KOtBu) minimizes this.
- Amine Protection : Boc-protection of the pyridinylmethyl amine prevents side reactions during coupling.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various nucleophiles such as amines, thiols, or alkoxides.
Scientific Research Applications
2-(4-fluorophenyl)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it could inhibit a particular enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on core scaffolds and substituents, which influence physicochemical and pharmacological properties. Below is a detailed analysis:
Pyrazole-Containing Acetamides
- N-(3-Ethynylphenyl)-2-(4-((6-(1-Methyl-1H-Pyrazol-4-yl)Thieno[3,2-d]Pyrimidin-4-yl)Amino)Phenyl)Acetamide (): This analog replaces the pyridine core with a thieno[3,2-d]pyrimidine system. The ethynylphenyl group introduces rigidity, which may alter binding kinetics compared to the target compound’s pyridin-3-ylmethyl group .
- The cyano group at pyrazole-C3 may improve metabolic stability but reduce solubility .
Fluorophenyl-Modified Analogs
N-(Benzothiazole-2-yl)-2-(4-Fluorophenyl)Acetamide ():
Replacing the pyridine-pyrazole moiety with a benzothiazole ring simplifies the structure but reduces hydrogen-bonding capacity. Benzothiazoles are associated with antimicrobial and antitumor activity, suggesting divergent biological targets compared to the pyridine-pyrazole scaffold .N-[3-(3-{1-[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]Ethyl}Ureido)-4-Methylphenyl]Acetamide ():
The oxadiazole ring introduces polarity and metabolic susceptibility. The urea linker may enhance solubility but reduce membrane permeability compared to the target compound’s methylene bridge .
Heterocyclic Core Variants
- The methylphenyl group may enhance metabolic stability but reduce aqueous solubility .
Structural and Functional Analysis (Table 1)
Key Research Findings
- Substituent Effects : Fluorine at the phenyl ring (target compound) offers a balance between lipophilicity and metabolic stability compared to chlorine () or trifluoromethyl groups () .
- Scaffold Flexibility: Pyridine-pyrazole hybrids (target compound) exhibit modularity for derivatization, whereas rigid systems like thienopyrimidine () may limit synthetic accessibility .
- Biological Implications : The pyrazole ring’s nitrogen atoms (target compound) are critical for binding interactions, contrasting with benzothiazole’s sulfur atom (), which may confer distinct target selectivity .
Biological Activity
2-(4-Fluorophenyl)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapeutics and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a fluorinated phenyl group and a pyrazole moiety, which are known to contribute to its biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:
- Kinase Inhibition : The compound has shown potential as an inhibitor of various kinases, which are crucial in cell signaling pathways related to cancer proliferation.
- Apoptosis Induction : Studies indicate that the compound may induce apoptosis in cancer cells, promoting cell death through intrinsic pathways.
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound against several cancer cell lines. The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Induction of apoptosis |
| SF-268 | 12.50 | Cell cycle arrest |
| NCI-H460 | 42.30 | Inhibition of kinase activity |
These findings indicate that the compound exhibits significant cytotoxic effects, particularly against MCF7 cells, which are a model for breast cancer.
Enzyme Inhibition
In addition to its anticancer properties, the compound has been studied for its enzyme inhibition capabilities. Notably, it has shown promising results as an inhibitor of casein kinase I isoforms. The affinity data is presented in Table 2.
| Enzyme | IC50 (nM) | pH | Temperature (°C) |
|---|---|---|---|
| Casein kinase I isoform delta | 1.08 | 7.4 | 25 |
| Casein kinase I isoform epsilon | TBD | TBD | TBD |
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical settings:
- Study on MCF7 Cells : A study conducted by Bouabdallah et al. demonstrated that treatment with the compound resulted in a significant decrease in cell viability, indicating its potential as a therapeutic agent for breast cancer .
- In Vivo Studies : In vivo models have shown that administration of the compound leads to tumor regression in xenograft models, supporting its efficacy beyond in vitro findings.
- Mechanistic Insights : Research has elucidated that the compound's interaction with specific kinases leads to altered signaling pathways associated with cell survival and proliferation, providing insights into its mode of action .
Q & A
Q. What are the key synthetic strategies and critical reaction conditions for synthesizing this compound?
The synthesis typically involves multi-step routes, including:
- Nucleophilic substitution to introduce the pyridinyl-methyl group.
- Condensation reactions between intermediates (e.g., acetamide and pyrazolyl-pyridine derivatives) under acidic or basic conditions.
- Catalytic cross-coupling (e.g., Suzuki-Miyaura) for aromatic ring functionalization . Critical conditions include temperature control (60–120°C), solvent selection (DMF, THF, or DCM), and catalysts (Pd for cross-coupling). Optimizing stoichiometry and purification (column chromatography or recrystallization) improves yields (>70%) and purity (>95%) .
Q. Which analytical techniques are essential for structural characterization and purity assessment?
- NMR spectroscopy (¹H/¹³C): Confirms regiochemistry of fluorophenyl and pyrazolyl groups.
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 380.14).
- HPLC/UPLC : Assesses purity (>98% for pharmacological studies).
- X-ray crystallography : Resolves stereochemical ambiguities in crystalline forms .
Q. What preliminary biological assays are recommended to evaluate pharmacological potential?
- In vitro enzyme inhibition assays : Screen against kinases or proteases linked to diseases (e.g., cancer, inflammation).
- Antimicrobial susceptibility testing : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria .
- Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK-293, HepG2) to assess safety margins .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Systematic substituent variation : Replace the 4-fluorophenyl group with chloro, methoxy, or cyano analogs to assess electronic effects.
- Pyrazolyl ring modifications : Introduce bulkier alkyl groups (e.g., ethyl instead of methyl) to probe steric tolerance.
- Pharmacophore mapping : Use docking simulations (AutoDock Vina) to identify binding interactions with targets like EGFR or COX-2 . Example SAR findings:
| Substituent | Activity (IC₅₀, nM) | Notes |
|---|---|---|
| 4-Fluorophenyl | 12.5 ± 1.2 | Baseline |
| 4-Chlorophenyl | 8.3 ± 0.9 | Improved potency |
| 4-Methoxyphenyl | >1000 | Reduced binding |
Q. How can discrepancies between in vitro and in vivo efficacy data be resolved?
- Pharmacokinetic profiling : Measure bioavailability (%F), half-life (t½), and tissue distribution via LC-MS/MS. Poor oral absorption often explains in vivo inefficacy.
- Metabolite identification : Incubate with liver microsomes to detect inactive/degraded products.
- Formulation optimization : Use nanoemulsions or liposomes to enhance solubility and stability .
Q. What strategies mitigate low yields in the final amide coupling step?
- Activating agents : Replace EDCl/HOBt with T3P (propylphosphonic anhydride) for higher efficiency.
- Solvent optimization : Switch from DCM to DMF to improve reactant solubility.
- Temperature modulation : Conduct reactions at 0–5°C to suppress side reactions (e.g., racemization) .
Q. How can computational tools elucidate the compound’s mechanism of action?
- Molecular dynamics simulations : Model binding stability with targets over 100 ns trajectories (GROMACS).
- QSAR models : Corrogate substituent effects using descriptors like logP and polar surface area.
- ADMET prediction : Use SwissADME to forecast blood-brain barrier penetration or CYP450 interactions .
Contradiction Management
Q. How should conflicting data on antimicrobial activity be addressed?
- Strain-specific variability : Re-test against standardized panels (e.g., ATCC strains).
- Assay reproducibility : Validate protocols using positive controls (e.g., ciprofloxacin).
- Check purity : Impurities >2% can skew results; re-purify via preparative HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
